molecular formula C23H17ClN2O4 B5053331 N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide

N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide

Cat. No.: B5053331
M. Wt: 420.8 g/mol
InChI Key: DXTVMKBFVWVKHB-UHFFFAOYSA-N
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Description

This compound is a type of acetamide, which is an organic compound that consists of an acetyl group (CH3CO-) bonded to nitrogen (N). Acetamides are a class of amides, which are compounds that have a carbonyl group (C=O) linked to a nitrogen atom. They are often used in organic synthesis and in the production of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of laboratory techniques. These might include measuring its melting point and boiling point, determining its solubility in various solvents, and measuring its reactivity with various reagents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some acetamides are used as pharmaceuticals and their mechanisms of action are related to their therapeutic effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Material Safety Data Sheets (MSDS) are often used to communicate this information. They include details on the compound’s toxicity, flammability, reactivity, and environmental hazards, as well as guidelines for safe handling and disposal .

Future Directions

The future directions for research on a compound like this could be very broad and would depend on its properties and potential applications. It could be studied for its potential use in pharmaceuticals, as a building block in organic synthesis, or for its physical or chemical properties .

Properties

IUPAC Name

N-[3-[2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-13-6-7-16(11-21(13)24)26-22(28)19-9-8-18(12-20(19)23(26)29)30-17-5-3-4-15(10-17)25-14(2)27/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTVMKBFVWVKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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